molecular formula C11H12O3 B12335368 Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate

Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate

Cat. No.: B12335368
M. Wt: 192.21 g/mol
InChI Key: JTWBYPDPPJPVCN-GQCTYLIASA-N
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Description

Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various plants. The compound’s structure includes a phenyl ring substituted with a hydroxyl group and a methyl group, along with a propenoate ester moiety.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl (E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3-7,12H,1-2H3/b6-4+

InChI Key

JTWBYPDPPJPVCN-GQCTYLIASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)/C=C/C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)O)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde.

    Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropanoates.

Scientific Research Applications

Antioxidant Activity

Methyl ferulate exhibits significant antioxidant properties, which have been studied for their potential health benefits. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress.

  • Mechanism of Action : The antioxidant activity is primarily attributed to the presence of the hydroxy group in its structure, which can donate electrons to neutralize free radicals.
  • Case Study : A study demonstrated that methyl ferulate showed strong DPPH and ABTS radical scavenging activities, comparable to other well-known antioxidants .

Anti-inflammatory Properties

The anti-inflammatory effects of methyl ferulate have been documented in several studies. It is believed to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

  • Mechanism of Action : Methyl ferulate inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
  • Case Study : In a model of neuroinflammation, methyl ferulate was shown to reduce markers of inflammation and protect neuronal cells from damage .

Anticancer Potential

Methyl ferulate has been investigated for its anticancer properties, particularly against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a subject of interest in cancer research.

  • Mechanism of Action : The compound is believed to disrupt the cell cycle and promote apoptosis through the activation of caspases and the modulation of apoptotic signaling pathways.
  • Case Study : A study found that methyl ferulate exhibited cytotoxic effects against breast cancer cells, leading to decreased cell viability and increased apoptosis .

Applications in Food and Nutrition

Methyl ferulate is also explored for its applications in food science due to its antioxidant properties. It can be used as a natural preservative to enhance the shelf life of food products.

  • Potential Benefits : By incorporating methyl ferulate into food products, manufacturers can improve oxidative stability and prevent rancidity.
  • Research Findings : Studies have shown that adding methyl ferulate to oils significantly reduces lipid peroxidation during storage .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, methyl ferulate is being evaluated for use in cosmetic formulations. It may help protect skin from oxidative damage caused by UV radiation.

  • Potential Benefits : Incorporating methyl ferulate into skincare products could enhance their protective effects against environmental stressors.
  • Research Findings : Formulations containing methyl ferulate demonstrated improved skin hydration and reduced signs of aging in clinical trials .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Antioxidant ActivityScavenges free radicalsStrong DPPH/ABTS scavenging activity
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces neuroinflammation markers
AnticancerInduces apoptosis in cancer cellsCytotoxic effects on breast cancer cells
Food PreservationEnhances oxidative stabilityReduces lipid peroxidation in oils
Cosmetic FormulationsProtects skin from oxidative damageImproves hydration and reduces aging signs

Mechanism of Action

The biological effects of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate are often attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the ester moiety can interact with enzymes and proteins to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: Similar structure but lacks the ester moiety.

    Coumaric Acid: Contains a hydroxyl group on the phenyl ring but differs in the position of the double bond.

    Ferulic Acid: Similar structure with an additional methoxy group on the phenyl ring.

Uniqueness

Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ester moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate, also known as methyl 4-hydroxycinnamate, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.

Chemical Structure and Properties

This compound is an ester derivative of cinnamic acid, characterized by the presence of a hydroxy group on the aromatic ring. Its molecular formula is C11H12O3C_{11}H_{12}O_3. The compound exhibits a conjugated double bond system that contributes to its reactivity and biological activity.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. A study showed that this compound effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes in vitro, suggesting its potential role in preventing oxidative damage in biological systems .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values of less than 10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways related to cancer progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7< 10
A549< 10
HeLa< 15

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons helps neutralize free radicals.
  • Apoptosis Induction : It activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death in cancer cells .
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators .

Case Studies

A notable study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This highlights its potential as a therapeutic agent in oncology .

Another investigation focused on its anti-inflammatory effects in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and inflammation markers compared to the control group, supporting its application in inflammatory conditions .

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